molecular formula C22H17N3O B5852918 N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide

N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide

Cat. No. B5852918
M. Wt: 339.4 g/mol
InChI Key: KJVKZHNORNRCGK-UHFFFAOYSA-N
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Description

N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as PBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBC belongs to the class of pyrazole-based compounds and has been found to exhibit several biological activities.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, which is involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide is its potential use as a building block in the synthesis of MOFs and COFs. This compound has also been found to exhibit various biological activities, which makes it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in biological assays.

Future Directions

There are several future directions for the study of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide. One of the future directions is to study the structure-activity relationship of this compound and its derivatives to identify more potent compounds. Another future direction is to study the potential use of this compound as a photosensitizer in photodynamic therapy. In addition, the use of this compound as a building block in the synthesis of MOFs and COFs could be further explored. Finally, the use of this compound as a ligand in asymmetric catalysis could also be studied further.
Conclusion:
In conclusion, this compound is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit several biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis of this compound involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as DCC and DMAP. The mechanism of action of this compound is not fully understood, but it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and proteins. There are several future directions for the study of this compound, including the study of its structure-activity relationship, potential use as a photosensitizer, and use as a building block in the synthesis of MOFs and COFs.

Synthesis Methods

The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N, N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or N, N-dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-phenyl-1H-pyrazol-5-yl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, this compound has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been studied for its potential use as a ligand in asymmetric catalysis.

properties

IUPAC Name

4-phenyl-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-21-15-20(24-25-21)18-9-5-2-6-10-18/h1-15H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVKZHNORNRCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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